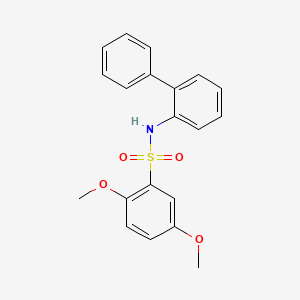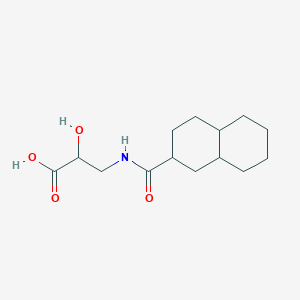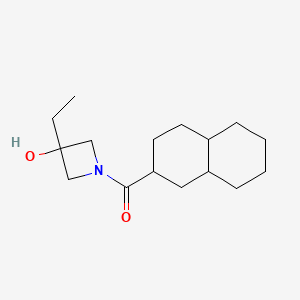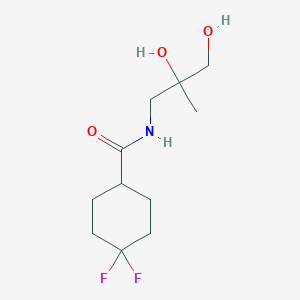
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide varies depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide undergoes a specific cleavage reaction in the presence of proteases, resulting in a fluorescence signal. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of the enzyme, preventing its activity. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide inhibits the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on its application. As a fluorescent probe for the detection of protease activity, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used to monitor the activity of proteases in live cells and tissues. As a selective inhibitor of carbonic anhydrase IX, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. As a selective inhibitor of the NLRP3 inflammasome, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high selectivity and sensitivity for various targets. It is also easy to synthesize and can be used in various applications. However, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in scientific research include the development of more selective and sensitive probes and the use of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been synthesized using different methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenyl-2-oxoacetamide followed by reduction with sodium borohydride. The synthesis of 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been achieved using a one-pot reaction of 2,5-dimethoxybenzenesulfonyl chloride, 2-phenylphenylamine, and triethylamine.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used in scientific research for various purposes, including as a fluorescent probe for the detection of protease activity. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Additionally, 2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been used as a selective inhibitor of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-16-12-13-19(25-2)20(14-16)26(22,23)21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVQAKBJDOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)





![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)

![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)